![molecular formula C21H23N3O2S B2392113 N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-37-0](/img/structure/B2392113.png)
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMSA or succimer, is a chelating agent that is used to treat lead poisoning in children. It is a sulfur-containing compound that binds to heavy metals in the body, allowing them to be excreted through urine.
Mechanism of Action
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide works by binding to heavy metals in the body and forming a complex that can be excreted through urine. It has a high affinity for lead and can penetrate the blood-brain barrier, making it effective in treating lead poisoning in children. This compound has also been shown to have antioxidant properties and may help to reduce oxidative stress caused by heavy metal toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally well-tolerated in humans. It has been shown to be effective in reducing blood lead levels in children and may also have neuroprotective effects. This compound has been shown to increase glutathione levels in the liver and may help to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide is a reliable and effective chelating agent that has been extensively studied for its ability to bind to heavy metals. It is relatively easy to synthesize and has a low toxicity profile. However, this compound may not be effective in all cases of heavy metal toxicity and may have limitations in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. One area of interest is the use of this compound in combination with other chelating agents to improve its effectiveness in treating heavy metal toxicity. Another area of research is the potential use of this compound in treating other conditions, such as Alzheimer's disease, which has been linked to heavy metal toxicity. Additionally, further research is needed to understand the long-term effects of this compound treatment and to determine the optimal dosing regimen for different types of heavy metal toxicity.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the reaction of 2,4-dimethylphenyl isothiocyanate with 1-(4-ethoxyphenyl)imidazole-2-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been described in several research papers and is considered reliable.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its ability to chelate heavy metals such as lead, mercury, and arsenic. It has been used in clinical trials to treat lead poisoning in children and has been shown to be effective in reducing blood lead levels. This compound has also been studied for its potential use in treating other heavy metal toxicities, such as mercury poisoning in fish.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-18-8-6-17(7-9-18)24-12-11-22-21(24)27-14-20(25)23-19-10-5-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHWUJLHBLOCGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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